molecular formula C20H18ClN3O4S B2928668 2-(4-chlorophenoxy)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide CAS No. 941947-10-0

2-(4-chlorophenoxy)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Cat. No.: B2928668
CAS No.: 941947-10-0
M. Wt: 431.89
InChI Key: LIQPSSOUSWGUIN-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Chlorophenoxy Intermediate: The synthesis begins with the preparation of 4-chlorophenol, which is then reacted with chloroacetic acid under basic conditions to form 2-(4-chlorophenoxy)acetic acid.

    Pyridazinyl Intermediate Synthesis: Separately, the pyridazinyl intermediate is synthesized by reacting 3-aminopyridazine with ethylsulfonyl chloride in the presence of a base to introduce the ethylsulfonyl group.

    Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the pyridazinyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) on the pyridazinyl ring can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural features that may interact with biological targets.

    Biological Studies: The compound can be used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

    Material Science: Its unique structure may be useful in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenoxy and pyridazinyl groups suggests potential interactions with hydrophobic pockets and hydrogen bonding sites within biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetamide: Lacks the pyridazinyl and ethylsulfonyl groups, making it less complex.

    N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

2-(4-chlorophenoxy)-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in simpler analogs. The ethylsulfonyl group, in particular, may enhance its solubility and interaction with biological targets compared to the methylsulfonyl analog.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-2-29(26,27)20-11-10-18(23-24-20)14-4-3-5-16(12-14)22-19(25)13-28-17-8-6-15(21)7-9-17/h3-12H,2,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQPSSOUSWGUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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